STn Epitope N-Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

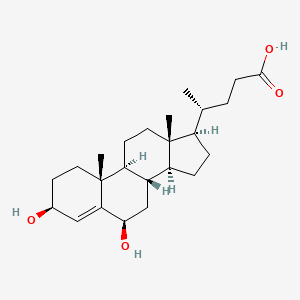

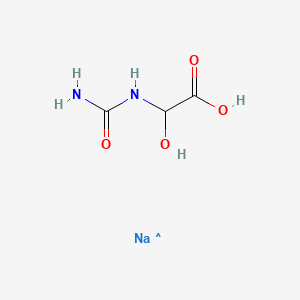

STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . It is a short O-glycan containing a sialic acid residue α2,6-linked to GalNAcα-O-Ser/Thr . The major glycoprotein carrying the STn epitope is shown to be the integrin β1 subunit .

Synthesis Analysis

The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans . Overexpression of this enzyme leads to the expected expression of cell surface STn epitopes .Chemical Reactions Analysis

Overexpression of ST6GalNAc I leads to a major change of the O-glycosylation of the integrin β1 chain . This in turn impairs the integrin-mediated signaling and leads to major alterations in morphology and cell behavior .Physical And Chemical Properties Analysis

STn Epitope N-Acetate is an off-white amorphous solid . It is soluble in warm methanol and water . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Vaccine Therapy

Sialyl-Tn (STn), which is overexpressed on various tumors, has been investigated for its application in anti-cancer vaccine therapy . However, Theratope, an STn-based vaccine, failed in the phase III clinical trial due to poor immunogenicity and epitope suppression by the foreign carrier protein .

Self-Adjuvanting Vaccine Development

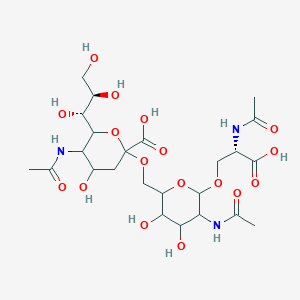

Researchers have developed a self-adjuvanting STn based-vaccine, a conjugate of clustered STn (triSTn) antigen, TLR1/2 ligand (Pam 3 CSK 4 ), and T-helper (Th) cell epitope . This three-component self-adjuvanting vaccine effectively resulted in the production of anti-triSTn IgG antibodies .

Immune Response Analysis

The immune responses induced by this self-adjuvanting vaccine have been analyzed in detail . The function of the Th epitope was confirmed. Th cell activation was important for boosting antibody production and IgG subclass switching .

Antibody Production

Immunological evaluation of the synthesized vaccine candidates revealed that Pam 3 CSK 4 was essential for antibody production . The uptake of triSTn antigen by antigen-presenting cells (APCs) was promoted by the recognition of Pam 3 CSK 4 by TLR1/2 .

Antigen-Specific Immune Responses

Flow cytometric analyses of immune cells, including T cells, B cells, dendritic cells, and other monocytes, revealed that the three-component vaccine was able to induce antigen-specific immune responses for efficient antibody production without excessive inflammatory responses .

O-Glycan Biosynthesis

STn is a short O-glycan containing a sialic acid residue α2,6-linked to GalNAcα-O-Ser/Thr . The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I, which competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans .

Wirkmechanismus

Target of Action

STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . The primary targets of this compound are the cells that express this antigen, which are typically cancer cells . These antigens appear as clusters of glycopeptide repeating units .

Mode of Action

The STn Epitope N-Acetate interacts with its targets by binding to the cancer-associated carbohydrate antigens expressed on the surface of cancer cells . This interaction can trigger an immune response, making it a potential target for immunotherapy .

Biochemical Pathways

It is known that the presence of stn epitope n-acetate can alter the glycosylation patterns of cancer cells . This alteration can affect various cellular processes, including cell adhesion and metastatic spread .

Result of Action

The binding of STn Epitope N-Acetate to its target antigens on cancer cells can trigger an immune response . This can lead to the destruction of the cancer cells, thereby inhibiting the progression of the disease . Furthermore, the altered glycosylation patterns caused by STn Epitope N

Zukünftige Richtungen

The future development of more successful anti-STn immunotherapy strategies is warranted by the knowledge arising from novel immunotherapies targeting other carbohydrate antigens and STn carrier proteins, such as MUC1 . The ability of Tn and STn to promote self-interactions may be important for understanding their possible molecular roles for initiating oncogenic pathways leading to many types of cancers .

Eigenschaften

IUPAC Name |

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O17/c1-8(29)25-11(21(37)38)6-41-22-16(27-10(3)31)19(36)18(35)14(43-22)7-42-24(23(39)40)4-12(32)15(26-9(2)30)20(44-24)17(34)13(33)5-28/h11-20,22,28,32-36H,4-7H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)(H,37,38)(H,39,40)/t11-,12?,13+,14?,15?,16?,17+,18?,19?,20?,22?,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQCCEVOMHPMKD-JTEWIGCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)NC(=O)C)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC[C@@H](C(=O)O)NC(=O)C)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46782941 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

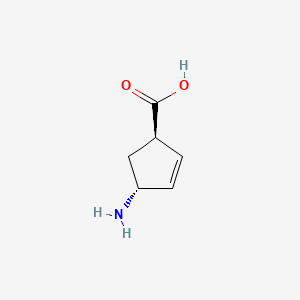

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)